Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative featuring a tetrahydropyrido core with substituents including an ethylthio group at position 2, a 4-nitrophenyl moiety at position 5, and an ethyl carboxylate at position 4.
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-4-28-18(25)13-10(3)20-16-15(17(24)22-19(21-16)29-5-2)14(13)11-6-8-12(9-7-11)23(26)27/h6-9,14H,4-5H2,1-3H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXMMCNUQLLQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The nitrophenyl group is usually introduced through electrophilic aromatic substitution, where a nitro group is added to a phenyl ring, which is then attached to the pyrido[2,3-d]pyrimidine core. The carboxylate group is typically introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and to handle the exothermic nature of some of the reactions involved. Purification steps such as recrystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The ethylthio group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
The compound Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research findings and case studies.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido-pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Case studies have shown that modifications to the nitrophenyl group can enhance cytotoxicity against specific tumor cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies suggest that the ethylthio group may enhance the lipophilicity of the molecule, thereby improving its membrane permeability and antimicrobial efficacy.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound. Analogous compounds have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases. Studies focusing on the modulation of NMDA receptor activity indicate that such compounds may protect against excitotoxicity associated with conditions like Alzheimer's disease.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrido-pyrimidines | Inhibition of cell proliferation |
| Antimicrobial | Ethylthio derivatives | Effective against bacteria and fungi |
| Neuroprotective | NMDA receptor modulators | Protection against excitotoxicity |
Case Studies Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Anticancer | Enhanced cytotoxicity in modified derivatives |
| Study 2 | Antimicrobial | Broad-spectrum activity against pathogens |
| Study 3 | Neuroprotection | Modulation of NMDA receptors leading to neuroprotection |
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group, for example, can participate in redox reactions, affecting cellular oxidative stress levels. The pyrido[2,3-d]pyrimidine core can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Pharmacological Implications
While direct biological data for the target compound are absent in the evidence, structural insights suggest:
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
Biological Activity
Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 537045-97-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that illustrate its pharmacological significance.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₅S |
| Molecular Weight | 416.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study demonstrated that pyrimidine derivatives possess broad-spectrum antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the pyrimidine ring and nitrophenyl group. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . A notable case study involved a derivative of this compound that was tested against human cancer cell lines, resulting in significant cytotoxic effects.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential. It was found to inhibit specific enzymes involved in metabolic pathways associated with cancer progression and inflammation. For instance, enzyme assays revealed that it effectively inhibited the activity of certain kinases critical for tumor growth .
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Enzyme Inhibition Studies :
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as condensation, cyclization, or substitution. For example, analogous compounds are synthesized by refluxing precursors (e.g., substituted benzaldehydes, thiourea derivatives) in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reaction efficiency .
- Catalyst choice : Palladium or copper catalysts enhance coupling reactions in analogous thiazolo-pyrimidine systems .
- Temperature control : Reflux conditions (e.g., 8–10 hours at 110–120°C) are critical for cyclization .
Yield optimization often requires iterative adjustments to stoichiometry and purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Standard analytical methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular conformation (e.g., pyrimidine ring puckering and dihedral angles between fused rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethylthio, nitrophenyl groups).
- FT-IR : Validates carbonyl (C=O) and nitro (NO₂) functional groups.
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do structural modifications influence its pharmacodynamic properties?
- Molecular docking : Simulates interactions with target proteins (e.g., kinases, enzymes). The 4-nitrophenyl group may enhance π-π stacking in hydrophobic binding pockets .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing nitro groups) with biological activity. For example, replacing the ethylthio group with dimethylamino improves solubility and potential bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over time, particularly for the tetrahydropyrido-pyrimidine core .
Q. How does the crystal packing and hydrogen-bonding network affect this compound’s physicochemical stability?
Crystallographic studies of similar compounds reveal:
- Hydrogen-bonding motifs : C—H···O bonds form chains along the c-axis, stabilizing the lattice .
- Puckered pyrimidine rings : Flattened boat conformations (deviation ~0.224 Å from planarity) influence solubility and melting points .
- Substituent effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) increase steric hindrance, reducing crystallization efficiency .
Q. What strategies resolve contradictions in bioactivity data across similar pyrimidine derivatives?
-
Comparative SAR analysis : Evaluate bioactivity trends against substituent variations (Table 1).
Substituent (R) Bioactivity Trend Reference 4-Nitrophenyl Enhanced kinase inhibition [Hypothesized] 4-Methylthiophenyl Moderate antimicrobial activity 4-Chlorophenyl Anticancer potential -
Dose-response assays : Validate activity thresholds and eliminate false positives from impurity interference .
-
Meta-analysis : Cross-reference datasets from peer-reviewed studies to identify outliers or methodological biases .
Methodological Challenges
Q. How can researchers mitigate degradation during long-term storage of this compound?
Q. What in vitro assays are most effective for evaluating its antimicrobial or anticancer potential?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) with doxorubicin as a positive control .
- Target specificity : Kinase profiling (e.g., EGFR, VEGFR2) to identify mechanistic pathways .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
